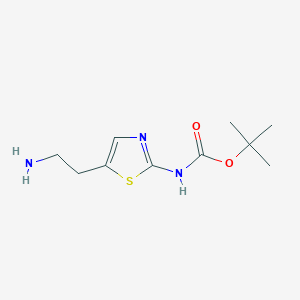
5-(Aminomethyl)piperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)piperazine-2,3-dione, or 5-AMPD, is an important intermediate in the synthesis of a variety of organic compounds. It is a cyclic ketoimine, an organic compound containing both a ketone and an imine group. 5-AMPD is used as a building block in organic synthesis, primarily as a precursor to peptide-based drugs, as well as in the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acid Derivatives
5-(Aminomethyl)piperazine-2,3-dione, as a derivative of methylene piperazine-2,5-diones, is important in the synthesis of amino acid derivatives. Chai and King (1995) illustrated how methylene piperazinediones can be used as synthetic intermediates for amino acid derivatives, with notable chiral induction in carbon-carbon bond forming reactions (Chai & King, 1995).
Biological Activity
The compound has relevance in the field of medicinal chemistry. Mohanty et al. (2015) synthesized a series of 5-(aminomethylene)thiazolidine-2,4-diones, including variants with piperazine moieties, which exhibited significant antibacterial and antifungal activities (Mohanty et al., 2015).
Material Science and Organic Anion/Cation Acceptors
The heterocyclic system of piperazine-2,5-dione, a close relative of this compound, finds unique applications in material science and as an acceptor for organic anions or metal cations. Cho et al. (2004) reported on the synthesis and diverse applications of piperazine-2,5-diones (Cho et al., 2004).
Targeting NMDA Receptor Glycine Site
The compound's analog, 3-(aminomethyl)piperazine-2,5-dione, was identified as a novel NMDA glycine site inhibitor, indicating potential implications in neurological research. Nguyen et al. (2009) synthesized and tested this compound, demonstrating its relevance as a drug target for synaptic plasticity, learning, and memory (Nguyen et al., 2009).
Synthesis of Cyclic Dipeptides
Lihua et al. (2010) described the synthesis of cyclodipeptide bis(phenylmethyl) piperazine-2,5-dione, demonstrating the utility of similar compounds in synthesizing cyclic dipeptides, which have various applications in pharmaceuticals and organic chemistry (Lihua et al., 2010).
Organic Crystal Engineering
The molecule and its derivatives are also used in organic crystal engineering, which has implications in developing new materials and understanding molecular interactions. Weatherhead-Kloster et al. (2005) synthesized a variant of piperazine-2,5-dione and studied its crystalline forms and hydrogen-bonding networks (Weatherhead-Kloster et al., 2005).
Eigenschaften
IUPAC Name |
5-(aminomethyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-1-3-2-7-4(9)5(10)8-3/h3H,1-2,6H2,(H,7,9)(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGANRDWMKINNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(=O)N1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


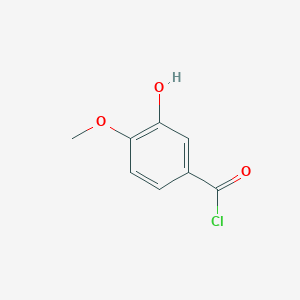


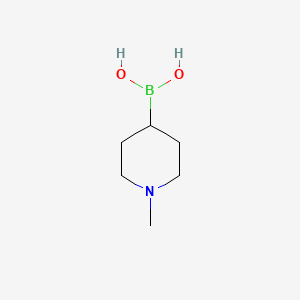
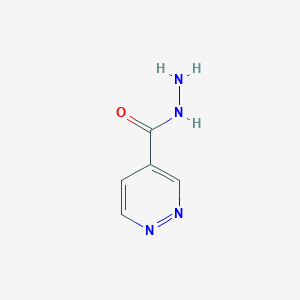
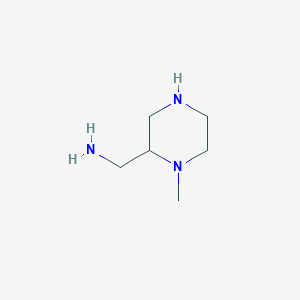



![ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1390185.png)


